molecular formula C11H6BrFOS B1324122 3-(4-Bromo-2-fluorobenzoyl)thiophene CAS No. 898771-38-5

3-(4-Bromo-2-fluorobenzoyl)thiophene

Cat. No. B1324122
CAS RN: 898771-38-5
M. Wt: 285.13 g/mol
InChI Key: GTZFIVILTBBWAE-UHFFFAOYSA-N
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Description

“3-(4-Bromo-2-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6BrFOS . It has a molecular weight of 285.14 and is a white solid . This compound is often used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-2-fluorobenzoyl)thiophene” can be represented by the InChI code: 1S/C11H6BrFOS/c12-8-1-2-9 (10 (13)5-8)11 (14)7-3-4-15-6-7/h1-6H . This indicates that the compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “3-(4-Bromo-2-fluorobenzoyl)thiophene”, can undergo various chemical reactions. For instance, they can participate in autopolymerization reactions . Additionally, they can react with strong oxidizing agents and strong acids .


Physical And Chemical Properties Analysis

“3-(4-Bromo-2-fluorobenzoyl)thiophene” is a white solid . It has a molecular weight of 285.14 . The compound is sensitive to moisture and heat, and it can react with strong oxidizing agents and strong acids .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-(4-Bromo-2-fluorobenzoyl)thiophene and related compounds have been extensively studied for their chemical reactivity and potential in synthesis. For example, 3-Bromo-2-nitrobenzo[b]thiophene has shown interesting reactions with amines, leading to unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophenes, which can be useful for further synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Electronic Properties and Polymer Synthesis

Compounds similar to 3-(4-Bromo-2-fluorobenzoyl)thiophene have been investigated for tuning the electronic properties of conjugated polythiophenes. For instance, 3-Fluoro-4-hexylthiophene has been used as a building block to modify the electronic characteristics of polymers, though its electropolymerization proved unsuccessful (Gohier, Frère, & Roncali, 2013).

Materials Science and Molecular Structure

Studies have also focused on the structural properties of thiophene derivatives, which are key in materials science. For instance, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was synthesized and its structure confirmed through various spectroscopic techniques, contributing to our understanding of molecular properties relevant to material science applications (Balakit et al., 2017).

Biological Activity and Pharmaceuticals

Some thiophene derivatives have shown a range of biological activities, which makes them candidates for pharmaceutical research. For instance, substituted thiophenes have exhibited activities ranging from antibacterial to antifungal, indicating their potential in drug development (Mabkhot et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “3-(4-Bromo-2-fluorobenzoyl)thiophene” and other thiophene derivatives could involve further exploration of their unique properties and potential applications. Thiophene derivatives have been studied for their conductivity, optical nature affected by external stimuli, and application in field-effect transistors, electroluminescent devices, and solar cells . Therefore, future research could focus on these areas to develop advanced compounds with a variety of biological effects .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZFIVILTBBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641850
Record name (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898771-38-5
Record name (4-Bromo-2-fluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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